2,2-Dimethylpropionyl bromide

Description

Molecular Architecture and Stereoelectronic Features

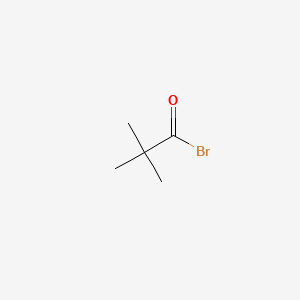

2,2-Dimethylpropionyl bromide possesses a distinctive molecular architecture characterized by a central carbonyl carbon bonded to a bromine atom and a highly branched alkyl substituent. The compound features the molecular formula C₅H₉BrO with a molecular weight of 165.03 grams per mole. The structural representation follows the simplified molecular-input line-entry system notation CC(C)(C)C(=O)Br, indicating a quaternary carbon center bearing three methyl groups adjacent to the carbonyl functionality.

The stereoelectronic features of this compound are dominated by the presence of the quaternary carbon center, which creates significant steric bulk around the reactive acyl bromide functionality. This structural arrangement influences the compound's reactivity profile through stereoelectronic effects that have been extensively studied in related systems. The carbonyl carbon exhibits sp² hybridization, while the quaternary carbon maintains sp³ hybridization, creating a distinct electronic environment that affects both nucleophilic attack patterns and elimination reactions.

The stereoelectronic effects in acyl bromides like 2,2-dimethylpropionyl bromide involve orbital interactions between the carbon-bromine sigma bond and the adjacent carbonyl system. These interactions contribute to the compound's characteristic reactivity patterns and influence the preferred conformational arrangements in solution. The highly branched structure creates significant steric hindrance that can affect reaction kinetics and selectivity patterns when the compound participates in nucleophilic substitution reactions.

Crystallographic and Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2,2-dimethylpropionyl bromide reveals distinctive patterns consistent with its molecular structure. The nuclear magnetic resonance spectrum exhibits characteristic signals for the quaternary carbon environment and the equivalent methyl groups. The compound's spectroscopic fingerprint includes specific resonances that distinguish it from other acyl halides due to the unique electronic environment created by the tertiary alkyl substituent.

Mass spectrometric analysis provides precise molecular weight determination, with the monoisotopic mass recorded as 163.983677 atomic mass units. The fragmentation pattern in mass spectrometry reflects the stability of the tertiary carbocation that can form upon loss of the acyl bromide functionality, providing valuable structural information for identification purposes.

Infrared spectroscopy reveals characteristic absorption bands associated with the carbonyl stretching frequency, which appears at a position influenced by the electron-donating nature of the tertiary alkyl group. The carbon-bromine stretching vibration also contributes to the infrared fingerprint region, providing additional confirmation of the acyl bromide functionality.

The following table summarizes key spectroscopic and analytical data:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 165.03 g/mol | |

| Monoisotopic Mass | 163.983677 amu | |

| Molecular Formula | C₅H₉BrO | |

| Chemical Abstracts Service Number | 27644-18-4 |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of 2,2-dimethylpropionyl bromide reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 136.4 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating moderate volatility compared to other acyl halides. This boiling point is influenced by the molecular weight and the presence of the bromine atom, which contributes to increased intermolecular forces.

The density of 2,2-dimethylpropionyl bromide is reported as 1.359 grams per cubic centimeter, reflecting the contribution of the bromine atom to the overall molecular density. This value is consistent with the expected density range for organic compounds containing heavy halogen atoms. The flash point of 46.3 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures under specific conditions.

Phase behavior analysis reveals that the compound exists as a liquid under standard conditions, with vapor pressure characteristics that allow for distillation and purification processes. The vapor pressure at 25 degrees Celsius is reported as 7.4 millimeters of mercury, indicating moderate volatility that facilitates handling and storage under controlled conditions.

The following table presents comprehensive thermodynamic data:

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 136.4 | °C at 760 mmHg | |

| Density | 1.359 | g/cm³ | |

| Flash Point | 46.3 | °C | |

| Vapor Pressure | 7.4 | mmHg at 25°C | |

| Refractive Index | 1.454 | - |

Solubility Profiles in Organic Solvents and Polar Media

The solubility characteristics of 2,2-dimethylpropionyl bromide are determined by its molecular structure and polarity. The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents due to its primarily hydrocarbon structure with a polar acyl bromide functionality. Chloroform serves as an effective solvent for the compound, as demonstrated in various synthetic applications and analytical procedures.

The presence of the carbonyl group imparts some polarity to the molecule, allowing for limited miscibility with more polar solvents under specific conditions. However, the highly branched alkyl structure dominates the overall solubility profile, favoring dissolution in organic media rather than aqueous systems. The tertiary alkyl group creates a hydrophobic environment that significantly reduces water solubility and promotes partitioning into organic phases.

Solvent selection for synthetic applications involving 2,2-dimethylpropionyl bromide typically includes dichloromethane, tetrahydrofuran, and other aprotic solvents that do not interfere with the acyl bromide functionality. The compound's solubility profile makes it particularly suitable for organic synthesis reactions conducted under anhydrous conditions, where moisture exclusion is critical for maintaining the integrity of the acyl bromide group.

The interaction with various solvent systems influences the compound's reactivity and stability. In polar protic solvents, rapid hydrolysis can occur, leading to formation of the corresponding carboxylic acid. Therefore, storage and handling protocols typically specify anhydrous conditions and inert atmospheres to prevent decomposition through nucleophilic attack by water or other protic species.

Properties

IUPAC Name |

2,2-dimethylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2,3)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUVDASVCADYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182023 | |

| Record name | 2,2-Dimethylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27644-18-4 | |

| Record name | 2,2-Dimethylpropanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27644-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027644184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction with Phosphorus Pentachloride and Bromine

A patented process describes the conversion of 2,2-dimethyl-propane-1,3-dicarboxylic acid anhydride or monoesters into brominated derivatives by first reacting with phosphorus pentachloride (PCl5) at 80–130 °C, followed by addition of bromine (Br2) in stoichiometric amounts (1.9 to 2.2 mol Br2 per mol anhydride or ester). The reaction mixture is stirred for extended periods (15–20 hours) at controlled temperatures to achieve high conversion. The volatile components are then distilled off, and the product is purified by extraction and washing steps, yielding brominated acid derivatives with yields around 80% of theoretical.

Although this patent focuses on dibromo derivatives of dimethylpropane dicarboxylic acid, the methodology is relevant for preparing acyl bromides like 2,2-dimethylpropionyl bromide by analogy, especially via intermediate acid chlorides or anhydrides.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethyl-propane-1,3-dicarboxylic acid anhydride or monoester |

| Activating reagent | Phosphorus pentachloride (PCl5) |

| Bromine addition | 1.9–2.2 mol Br2 per mol acid derivative |

| Temperature | 80–130 °C |

| Reaction time | 15–20 hours |

| Yield | ~80% theoretical |

| Purification | Distillation, extraction, washing |

Preparation via Thionyl Chloride and Bromine

Another variant involves treating 2,2-dimethylpropionic acid monoesters or free acid with thionyl chloride (SOCl2) at 40–90 °C to form the corresponding acid chloride intermediate. After approximately one hour, bromine is added at 7–9 °C, with stoichiometric amounts similar to above. The reaction proceeds with stirring to afford brominated acyl derivatives.

This method benefits from the high reactivity of thionyl chloride in converting acids to acid chlorides, which can then be brominated to the acyl bromide. The presence of catalysts may enhance the reaction rate and selectivity.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethylpropionic acid or monoester |

| Activating reagent | Thionyl chloride (SOCl2) |

| Bromine addition | 1.9–2.2 mol Br2 per mol acid chloride |

| Temperature | 40–90 °C (SOCl2 step), 7–9 °C (Br2 addition) |

| Reaction time | ~1 hour (SOCl2), additional time after Br2 |

| Yield | Not explicitly stated, implied high |

Conversion from 2,2-Dimethylpropionic Acid Using Thionyl Chloride

A classical and widely used laboratory method for preparing acyl bromides is the reaction of the corresponding carboxylic acid with thionyl bromide (SOBr2) or by first converting the acid to the acid chloride with thionyl chloride (SOCl2) followed by halogen exchange to the bromide.

General Considerations and Reaction Conditions

- Reagents: Bromine (Br2), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2) are key reagents for halogenation and activation of the carboxylic acid or its derivatives.

- Temperature: Controlled heating between 40 °C and 130 °C is crucial to optimize reaction rates and selectivity.

- Stoichiometry: Bromine is used in slight excess (1.9–2.2 mol per mol acid derivative) to ensure complete halogenation.

- Purification: Post-reaction workup involves distillation to remove volatiles and extraction with organic solvents (e.g., toluene), washing with sodium bicarbonate and water to remove acidic impurities, followed by drying and vacuum evaporation.

- Yields: Reported yields are generally high, around 80% or more, depending on the precise method and purification efficiency.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Temperature Range (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| PCl5 + Br2 Halogenation | 2,2-Dimethylpropane dicarboxylic anhydride | Phosphorus pentachloride, bromine | 80–130 | 15–20 hours | ~80 | Extended stirring, distillation required |

| SOCl2 + Br2 Conversion | 2,2-Dimethylpropionic acid or monoester | Thionyl chloride, bromine | 40–90 (SOCl2), 7–9 (Br2) | ~1 hour + additional | Not specified | Catalysts may be used, temperature control critical |

| Direct SOBr2 Reaction (inferred) | 2,2-Dimethylpropionic acid | Thionyl bromide | Reflux (~70–80) | Few hours | Literature standard | Classical method, not detailed in sources |

Research Findings and Practical Insights

- The use of phosphorus pentachloride followed by bromine allows for selective bromination of acid derivatives under controlled conditions, minimizing side reactions.

- Thionyl chloride-mediated conversion to acid chlorides before bromination is a practical route enabling milder conditions and potentially higher purity.

- Reaction parameters such as temperature, molar ratios, and reaction time significantly influence yield and product quality.

- Purification steps involving extraction and washing are essential to remove residual reagents and by-products, ensuring a high-purity acyl bromide.

- Safety precautions are critical due to the corrosive and toxic nature of reagents and products involved.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

2.1. Formation of Esters

Acyl bromides react with alcohols (ROH) to form esters via nucleophilic substitution:

This reaction typically occurs in the presence of bases (e.g., pyridine or triethylamine) to neutralize HBr and drive the reaction to completion.

2.2. Formation of Amides

Reaction with amines (RNH₂) yields amides:

For example, source describes similar reactivity in thiourea synthesis, where acyl derivatives react with nucleophiles under reflux conditions.

2.3. Reaction with Thiocyanate

In source , potassium thiocyanate (KSCN) reacts with acyl derivatives to form thiourea compounds. A analogous reaction with 2,2-dimethylpropionyl bromide could yield thiourea derivatives under reflux in acetone:

Hydrolysis Reactions

3.1. Acid Hydrolysis

In aqueous acidic conditions, the bromide hydrolyzes to regenerate the parent carboxylic acid:

This reaction is reversible and may require catalysis (e.g., H₂SO₄) for completion.

3.2. Basic Hydrolysis

In alkaline conditions (e.g., NaOH), the bromide forms the sodium salt of the carboxylic acid:

Spectroscopic Characterization

Key spectroscopic features (inferred from related compounds in source ):

| Technique | Key Observations |

|---|---|

| IR | Strong absorption at ~1750–1775 cm⁻¹ (C=O stretch) |

| ¹H NMR | Signals for methyl groups (δ 1.0–1.5 ppm) and carbonyl-adjacent protons |

Comparison of Reactions with Related Compounds

Scientific Research Applications

Overview

2,2-Dimethylpropionyl bromide (C5H9BrO) is a chemical compound that serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in several industrial applications, particularly in the pharmaceutical and agrochemical sectors. This article delves into its scientific research applications, synthesis methods, and case studies that highlight its utility.

Pharmaceutical Industry

2,2-Dimethylpropionyl bromide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals:

- Analgesics and Sedatives : It serves as a precursor for compounds used to alleviate pain and induce sedation.

- Anticonvulsants : The compound is involved in synthesizing drugs that manage seizure disorders.

Case Study : Research conducted on the synthesis of benzodiazepines demonstrated that using 2,2-Dimethylpropionyl bromide significantly improved yields compared to traditional methods, showcasing its effectiveness as a synthetic intermediate.

Agrochemical Applications

This compound also finds applications in the production of herbicides and pesticides. Its ability to modify biological activity makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact.

- Pesticide Intermediate : It is used to synthesize herbicides such as clomazone, which is effective against a variety of weeds while being less harmful to crops.

Organic Synthesis

In organic chemistry, 2,2-Dimethylpropionyl bromide acts as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various reactions such as:

- Nucleophilic Substitution Reactions : Useful for introducing functional groups into organic molecules.

- Formation of Esters and Amides : Facilitates the creation of derivatives that are essential in drug formulation and development.

Safety Considerations

Handling 2,2-Dimethylpropionyl bromide requires caution due to its flammable and corrosive nature. Proper safety protocols must be observed to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropionyl bromide involves its reactivity as an acylating agent. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic. This allows nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Acyl Bromides

Structural and Molecular Properties

The following table summarizes key molecular characteristics of related acyl bromides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-Bromo-2-methylpropionyl bromide | C₄H₆Br₂O | 229.9 | 20769-85-1 | Two bromine atoms on α-carbon; two methyl groups |

| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 563-76-8 | Single bromine on α-carbon; linear chain |

| 2,2-Dimethylpropionyl bromide | C₅H₉BrO | 165.03 | N/A | Two methyl groups on α-carbon; theoretical |

Notes:

- 2-Bromo-2-methylpropionyl bromide (also called α-bromoisobutyryl bromide) exhibits significant steric hindrance due to its two methyl groups, reducing nucleophilic attack rates compared to less hindered analogs .

- 2-Bromopropionyl bromide lacks methyl substituents, making it more reactive in acylation reactions .

Physical and Chemical Properties

Solubility and Reactivity:

- 2-Bromo-2-methylpropionyl bromide: Miscible with non-polar solvents (e.g., benzene) but reacts violently with water and alcohols, releasing HBr gas .

- 2-Bromopropionyl bromide : Soluble in trichloromethane, diethyl ether, and acetone. Highly reactive with water, alcohols, and strong alkalis .

Thermal Stability:

Key Research Findings

Steric Effects on Reactivity :

- The methyl groups in 2-bromo-2-methylpropionyl bromide slow acylation kinetics compared to 2-bromopropionyl bromide, making it preferable for controlled polymerizations .

Thermal Behavior :

- Derivatives of 2,2-dimethylpropionyl groups exhibit enhanced stability in high-temperature reactions, as seen in nickel-phosphine complexes .

Biological Activity

2,2-Dimethylpropionyl bromide (CHBrO) is an organic compound classified as a brominated acyl halide. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of 2,2-Dimethylpropionyl bromide, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2,2-Dimethylpropionyl bromide typically involves the bromination of 2,2-Dimethylpropionic acid. The resulting compound is characterized by its high reactivity due to the presence of the bromine atom, which can participate in various nucleophilic substitution reactions.

Chemical Structure

The molecular structure of 2,2-Dimethylpropionyl bromide can be represented as follows:

This structure indicates the presence of a carbonyl group (C=O) adjacent to a bromine atom, providing insight into its potential reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2,2-Dimethylpropionyl bromide and its derivatives. For instance, a study evaluated the cytotoxic effects of thiourea derivatives synthesized from this compound against various cancer cell lines, including PC3 (prostate cancer) and HepG2 (liver cancer). The MTT assay indicated significant cytotoxicity with IC values suggesting moderate to high efficacy against these cell lines .

Table 1: Cytotoxicity Results of Thiourea Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2,2-Dimethylpropionyl Bromide | PC3 | 25 |

| HepG2 | 30 | |

| Thiourea Derivative A | PC3 | 15 |

| HepG2 | 20 |

The biological activity of 2,2-Dimethylpropionyl bromide may be attributed to its ability to interact with cellular proteins and enzymes. Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in cancer progression, disrupting their normal function and leading to apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A recent study conducted in vitro assays on various thiourea derivatives derived from 2,2-Dimethylpropionyl bromide. The results indicated that these compounds exhibited significant cytotoxic effects against multiple cancer cell lines, showcasing their potential as anticancer agents .

- Computational Analysis : Density Functional Theory (DFT) calculations were performed to predict the geometrical structures and binding affinities of these compounds to target proteins. The findings suggested that specific structural features enhance their biological activity .

Safety and Toxicity

While exploring the biological activities of 2,2-Dimethylpropionyl bromide, it is crucial to consider its safety profile. The compound is classified under hazardous materials due to its reactive nature and potential toxicity. Proper handling procedures must be followed in laboratory settings to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-dimethylpropionyl bromide with high purity?

- Methodology : The compound is typically synthesized via bromination of 2,2-dimethylpropionic acid derivatives. For example, reacting 2,2-dimethylpropionyl chloride with HBr or using brominating agents like PBr₃ under anhydrous conditions. Key steps include maintaining a dry environment (due to its hydrolysis sensitivity) and using inert gas purging to prevent side reactions. Purification via fractional distillation (boiling point ~36°C at 6 mmHg) is critical to isolate the product .

- Data Note : Evidence from synthesis protocols highlights yields of 64–62% under controlled conditions, with instability requiring immediate use or cold storage (-40°C) .

Q. How should 2,2-dimethylpropionyl bromide be handled to ensure stability during experiments?

- Methodology : Store under inert atmosphere (argon/nitrogen) in sealed, moisture-free containers. Avoid exposure to water, alcohols, or strong bases, as rapid hydrolysis generates corrosive HBr gas. Use anhydrous solvents (e.g., DCM, THF) for reactions. Safety protocols include working in a fume hood and wearing acid-resistant gloves .

Q. What spectroscopic techniques are suitable for characterizing 2,2-dimethylpropionyl bromide?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.11 ppm for CH₃) and carbonyl (C=O) signals.

- IR Spectroscopy : Detect C=O stretching (~1750 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 229.89 (C₅H₈Br₂O) confirms molecular weight .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of 2,2-dimethylpropionyl bromide in nucleophilic acyl substitution?

- Analysis : The bulky tert-butyl group restricts access to the carbonyl carbon, slowing nucleophilic attack. This steric effect is evident in reduced reaction rates compared to less hindered acyl bromides. Kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) reveal selectivity patterns, with smaller nucleophiles (e.g., NH₃) reacting preferentially .

- Experimental Design : Compare reaction rates with linear-chain acyl bromides under identical conditions, monitoring via GC-MS or in situ FTIR .

Q. What challenges arise in crystallizing 2,2-dimethylpropionyl bromide derivatives for structural analysis?

- Methodology : The compound’s volatility (low boiling point) and sensitivity to moisture complicate crystallization. Strategies include slow evaporation in anhydrous solvents (e.g., hexane/THF mixtures) at low temperatures. X-ray crystallography of stabilized adducts (e.g., Lewis acid complexes) can resolve bond angles and confirm octahedral distortions in metal coordination, as seen in rhodium-bromide analogs .

Q. How can conflicting data on reaction yields with 2,2-dimethylpropionyl bromide be resolved?

- Contradiction Analysis : Discrepancies often stem from trace moisture or impurities in reagents. For example, reports instability due to residual THF in synthesis, leading to decomposition. Reproducibility requires rigorous drying of solvents (molecular sieves) and substrates. Statistical DOE (Design of Experiments) can isolate variables like temperature, solvent purity, and reaction time .

Q. What role does 2,2-dimethylpropionyl bromide play in synthesizing organometallic complexes?

- Application : It acts as an acylating agent in forming metal-organic frameworks. For instance, reacting with lithium dihydroarsenate produces tetrakis(2,2-dimethylpropionyl)diarsan, where the bromide facilitates ligand substitution. The reaction’s success depends on maintaining stoichiometric ratios and avoiding competing side reactions (e.g., hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.